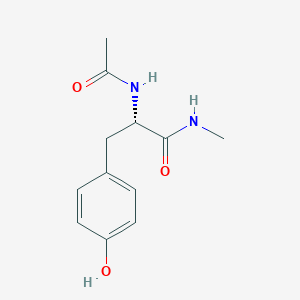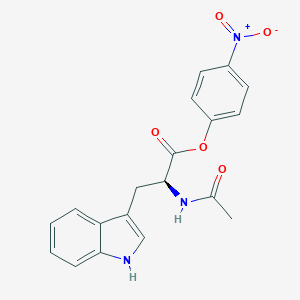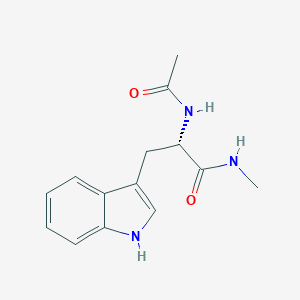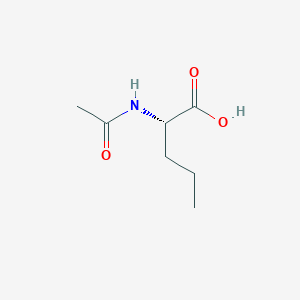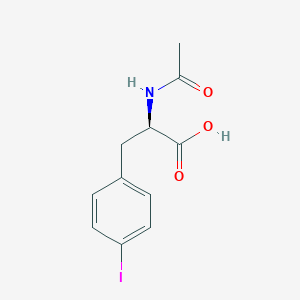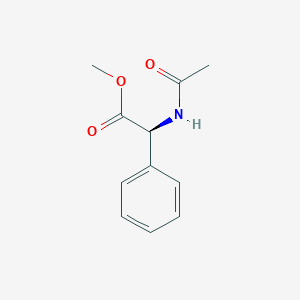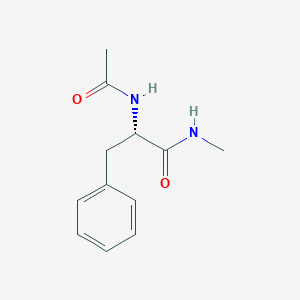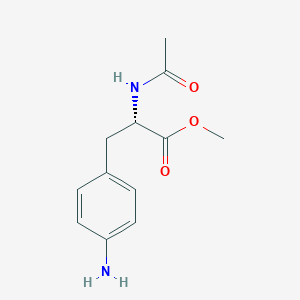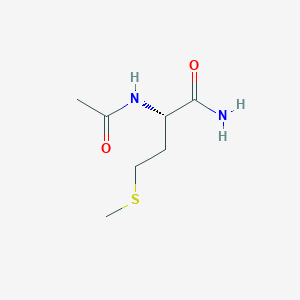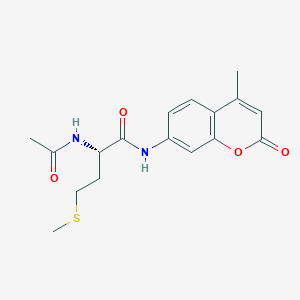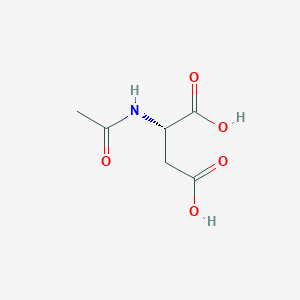
N-Acetyl-L-aspartic acid
Overview
Description
Mechanism of Action
Target of Action
N-Acetyl-L-aspartic acid, also known as NAA, is primarily associated with the metabolism of the brain . It is synthesized in the mitochondria from the amino acid aspartic acid and acetyl-coenzyme A . The primary targets of NAA are neurons, oligodendrocytes, and myelin in the adult brain .
Mode of Action
NAA interacts with its targets in several ways. It serves as a neuronal osmolyte involved in fluid balance in the brain . It is also a source of acetate for lipid and myelin synthesis in oligodendrocytes, the glial cells that myelinate neuronal axons . Furthermore, it contributes to energy production from the amino acid glutamate in neuronal mitochondria .
Biochemical Pathways
NAA is involved in several biochemical pathways. It is synthesized from aspartate and acetyl-CoA by aspartate N-acetyltransferase . It is then cleaved by aspartoacylase, yielding aspartate and acetate . Acetyl-CoA synthetase can then use acetate to generate acetyl-CoA, which is essential for lipid synthesis . In this respect, NAA has been suggested as an acetyl-CoA source for myelin lipid synthesis in oligodendrocytes during brain development .
Pharmacokinetics
It is known that naa is the second most abundant brain metabolite with concentrations around 10 mm . It is synthesized in the brain from aspartate and acetyl-coenzyme A .
Result of Action
The action of NAA results in several molecular and cellular effects. It is involved in fluid balance in the brain, lipid and myelin synthesis in oligodendrocytes, and energy production from glutamate in neuronal mitochondria . Aberrant NAA concentrations have been detected in many pathological conditions, including neurodegenerative diseases, obesity, and type 2 diabetes .
Action Environment
The action of NAA is influenced by various environmental factors. For instance, NAA concentrations are modulated by age, obesity, and glycemic control
Biochemical Analysis
Biochemical Properties
N-Acetyl-L-aspartic acid serves multiple functions in biochemical reactions. It acts as a neuronal osmolyte, helping to maintain fluid balance in the brain. It is also a source of acetate for lipid and myelin synthesis in oligodendrocytes, the glial cells responsible for myelinating neuronal axons. Additionally, this compound is a precursor for the synthesis of the neuronal dipeptide N-Acetylaspartylglutamate and contributes to energy production from glutamate in neuronal mitochondria .
Cellular Effects
This compound influences various cellular processes. It is involved in maintaining the osmotic balance within neurons, which is essential for proper cell function. This compound also plays a role in myelin synthesis, which is critical for the proper functioning of the nervous system. Furthermore, this compound has been shown to impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It acts as a source of acetate for lipid synthesis, which is vital for myelin formation. The compound is synthesized in neurons and transported to oligodendrocytes, where it is broken down by the enzyme aspartoacylase to release acetate. This acetate is then used for the synthesis of fatty acids and steroids, which are essential components of myelin . Additionally, this compound contributes to energy production by participating in the Krebs cycle .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that its levels can be influenced by factors such as age, obesity, and glucose metabolism. For example, plasma levels of this compound have been found to increase following bariatric surgery and antidiabetic treatments . The stability and degradation of this compound in laboratory conditions are also important considerations, as they can affect its long-term impact on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Research has indicated that high doses of this compound can lead to toxic effects, while lower doses may have beneficial impacts on cellular function. For instance, studies on animal models of depression have shown that this compound levels are downregulated in the brain, suggesting a potential role in mood regulation . The inability of administered this compound to cross the blood-brain barrier limits its direct therapeutic application .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is synthesized from aspartic acid and acetyl-coenzyme A in neurons and is subsequently transported to oligodendrocytes. In these cells, it is broken down by aspartoacylase to release acetate, which is then used for lipid synthesis. This process is crucial for the formation and maintenance of myelin sheaths around neuronal axons . Additionally, this compound participates in the Krebs cycle, contributing to energy production .
Transport and Distribution
This compound is synthesized in neurons and transported to oligodendrocytes, where it is utilized for myelin synthesis. The compound is distributed throughout the brain and is detected in neurons, oligodendrocytes, and myelin. Its transport and distribution are essential for its role in maintaining neuronal function and myelination .
Subcellular Localization
Within cells, this compound is primarily localized in the mitochondria, where it is synthesized from aspartic acid and acetyl-coenzyme A. It is then transported to the cytoplasm of oligodendrocytes, where it is broken down by aspartoacylase. This subcellular localization is critical for its role in lipid synthesis and myelination .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Acetyl-DL-Aspartic Acid can be synthesized through the acetylation of aspartic acid. The reaction involves the use of acetic anhydride or acetyl chloride in the presence of a base such as pyridine . The reaction is typically carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of N-Acetyl-DL-Aspartic Acid involves similar acetylation reactions but on a larger scale. The process may include additional steps such as solvent extraction and chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: N-Acetyl-DL-Aspartic Acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halides and amines are used under mild to moderate conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted aspartic acid derivatives.
Scientific Research Applications
N-Acetyl-DL-Aspartic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of various organic compounds.
Biology: It serves as a biomarker for neuronal health and viability.
Medicine: It is used in the diagnosis and study of neurological disorders such as Alzheimer’s disease and brain injuries.
Industry: It is utilized in the production of pharmaceuticals and as a research tool in neurochemistry.
Comparison with Similar Compounds
N-Acetyl-DL-Aspartic Acid can be compared with other similar compounds such as:
N-Acetyl-L-Aspartic Acid: This is the L-isomer and has similar functions but different stereochemistry.
N-Acetylglutamic Acid: This compound is involved in the urea cycle and has different biological roles.
N-Acetylaspartylglutamate: This is a dipeptide derived from N-Acetyl-DL-Aspartic Acid and acts as a neuromodulator
Uniqueness: N-Acetyl-DL-Aspartic Acid is unique due to its dual role as a neuronal marker and a contributor to energy production in the brain. Its presence in both neurons and oligodendrocytes distinguishes it from other similar compounds .
Properties
IUPAC Name |
2-acetamidobutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO5/c1-3(8)7-4(6(11)12)2-5(9)10/h4H,2H2,1H3,(H,7,8)(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCCIMWXFLJLIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862506 | |
| Record name | N-Acetylaspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>26.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56320696 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
2545-40-6, 997-55-7 | |
| Record name | N-Acetylaspartic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2545-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetyl-DL-aspartic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002545406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetyl-DL-aspartic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128611 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | L-Aspartic acid, N-acetyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128610 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Acetylaspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-acetyl-DL-aspartic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.025 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is N-Acetyl-L-aspartic acid (NAA) and why is it of interest to researchers?
A: this compound (NAA) is the second most abundant free amino acid found in the mammalian brain. [] It plays a crucial role in normal brain function and its levels are altered in various neurological disorders, making it a molecule of significant research interest.
Q2: What is the primary location of NAA in the body?
A: NAA is primarily found in the central nervous system of vertebrates. [, , ] Its concentration is particularly high in the brain, approximately 1 mg/g of brain tissue. [] While it exists in lower concentrations in other organs like the liver and kidneys, it's notably absent in cerebrospinal fluid, skeletal muscle, and urine. []
Q3: How does the concentration of NAA change during brain development?
A: NAA levels are low at birth but increase rapidly between 10 and 20 days of life in rats, coinciding with the period of myelination. [, ] This suggests a potential role for NAA in lipid synthesis crucial for myelin formation.
Q4: How do NAA levels fluctuate in response to common physiological stressors like electric shock or insulin shock?
A: Interestingly, NAA levels remain relatively stable in the brain despite exposure to various stimuli such as electric shock, insulin shock, convulsants, hypnotics, and tranquilizers. [] This suggests that NAA might not be directly involved in the acute responses to these stimuli.
Q5: Are there any pharmacological agents known to influence NAA levels in the brain?
A: Yes, some studies suggest that the administration of 5-hydroxytryptophan (5-HTP) and monoamine oxidase inhibitors can increase NAA levels in the brain. [] Conversely, drugs like reserpine and LSD-25 seem to decrease NAA concentrations. [] This points towards a possible connection between NAA and serotonin metabolism in the brain.
Q6: What is the role of NAA in lipid biosynthesis, particularly during brain development?
A: NAA has been suggested to play a role in lipid synthesis, especially during the critical period of myelination. [] It is hypothesized that NAA may act as an acetyl donor for the production of essential lipids that constitute myelin.
Q7: Can NAA cross the blood-brain barrier?
A: Studies using labeled NAA indicate that it does not readily cross the blood-brain barrier. [] This implies that NAA found in the brain is likely synthesized within the brain itself.
Q8: What is Canavan disease and how is it linked to NAA?
A: Canavan disease (CD) is a rare, fatal genetic disorder characterized by the deficiency of the enzyme aspartoacylase (ASPA). [, ] ASPA is responsible for breaking down NAA in the brain. The absence of ASPA leads to a build-up of NAA in the brain and its excretion in urine, causing severe neurological damage. [, ]
Q9: What is the impact of lithium treatment on NAA levels in Canavan disease?
A: Studies on animal models of CD have shown that lithium treatment can effectively lower brain NAA levels to near normal within days. [] This finding provides valuable insights into the potential therapeutic applications of lithium and its mechanism of action in NAA regulation.
Q10: How does lithium potentially exert its therapeutic effect in reducing brain NAA levels?
A: Although the exact mechanism is not fully understood, retrospective analyses of CD and bipolar disorder patients suggest that lithium might achieve its therapeutic effect by inhibiting the export of NAA from neurons. [] This inhibition could potentially prevent the excessive build-up of NAA in the brain's extracellular fluid, a hallmark of CD.
Q11: What is the potential connection between NAA and bipolar disorder?
A: While the exact relationship remains unclear, the therapeutic effects of lithium on both NAA levels in CD and bipolar disorder suggest a potential connection. [] Further research is needed to elucidate the specific mechanisms linking NAA to the pathophysiology of bipolar disorder.
Q12: How is N-acetyl-alpha-L-aspartyl-L-glutamic acid (NAAG) related to NAA?
A: NAAG is a neuropeptide synthesized using NAA as its sole precursor. [] Both NAA and NAAG are released from neurons upon depolarization, suggesting potential roles in neuronal signaling. []
Q13: Does the level of NAAG change during development, similar to NAA?
A: Yes, NAAG levels in the brain, specifically in chicken models, increase significantly during the first four weeks of life, similar to the developmental changes observed with NAA. [, ] This suggests a potential interplay between these two molecules during brain maturation.
Q14: How does hyperoxia affect NAAG levels?
A: Studies show that exposing chickens to high oxygen pressure (hyperoxia) can significantly reduce NAAG levels in the brain. [, ] This finding indicates a potential sensitivity of NAAG to oxidative stress.
Q15: What analytical techniques are commonly employed to measure NAA levels?
A15: Various techniques are used to measure NAA levels in different biological samples:
- Isotope dilution gas chromatography-mass spectrometry (GC-MS): This highly sensitive method allows for precise quantification of NAA, even in small volumes of urine and cerebrospinal fluid. []
- Column-switching high-performance liquid chromatography with fluorescence detection: This technique, often coupled with microdialysis, allows for real-time monitoring of NAA levels in specific brain regions. []
- Gas Chromatography: Following specific extraction and derivatization procedures, gas chromatography provides an efficient way to quantify NAA in brain tissue. [, ]
- Ultra-performance liquid chromatography coupled with MS/MS (UHPLC-MS/MS): This technique facilitates untargeted metabolomic profiling, allowing researchers to identify and quantify a wide range of metabolites including NAA in biological samples like serum, urine, and tissue. [, ]
Q16: How can proton magnetic resonance spectroscopy (1H-MRS) be used to study NAA in the brain?
A: 1H-MRS is a non-invasive technique that can detect and quantify various brain metabolites including NAA. [, , ] Changes in NAA levels detected by 1H-MRS can provide insights into neuronal health and metabolism, particularly in the context of neurological disorders.
Q17: What are the implications of using N-Acetyl-DL-aspartic acid as a substitute for NAA in 1H-MRS phantoms?
A: Researchers have successfully used N-Acetyl-DL-aspartic acid as a cost-effective substitute for NAA in developing phantoms for 1H-MRS. [] These phantoms, crucial for quality assurance and reliability in MRS, allow researchers to calibrate and validate their measurements accurately.
Q18: What are the potential applications of NAA in cancer research?
A: Emerging research explores the role of NAA in cancer. Metabolomic studies have identified altered NAA levels in various cancers, including breast cancer. [, ] For instance, NAA levels were found to be lower in the cancerous tissue compared to the surrounding tissue in breast cancer patients, suggesting a potential role of NAA as a biomarker for tumor margins in breast-conserving surgeries. []
Q19: How does NAA interact with bacteria, particularly in the context of glioma?
A: Recent studies have unveiled intriguing interactions between NAA and intratumoral bacteria in glioma. [] Specifically, Fusobacterium nucleatum, a bacterial species enriched in glioma tissues, has been shown to influence NAA metabolism and promote tumor growth. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


